3-Fluoro-4-(2-(4-oxopiperidin-1-yl)ethoxy)phenylboronic acid

Lipophilicity Fluorine substitution Drug-likeness

3-Fluoro-4-(2-(4-oxopiperidin-1-yl)ethoxy)phenylboronic acid (CAS 1704064-10-7) is a functionalized arylboronic acid building block featuring three distinct pharmacophoric elements: a 3-fluorophenyl ring, a 4-oxopiperidin-1-yl moiety, and an ethoxy linker bridging the two. With a molecular formula of C₁₃H₁₇BFNO₄ and a molecular weight of 281.09 g/mol , this compound is classified as a research intermediate utilized in medicinal chemistry and organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for constructing biaryl architectures.

Molecular Formula C13H17BFNO4
Molecular Weight 281.09 g/mol
CAS No. 1704064-10-7
Cat. No. B1458621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-(2-(4-oxopiperidin-1-yl)ethoxy)phenylboronic acid
CAS1704064-10-7
Molecular FormulaC13H17BFNO4
Molecular Weight281.09 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)OCCN2CCC(=O)CC2)F)(O)O
InChIInChI=1S/C13H17BFNO4/c15-12-9-10(14(18)19)1-2-13(12)20-8-7-16-5-3-11(17)4-6-16/h1-2,9,18-19H,3-8H2
InChIKeyZJXGQKXIDZBMIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-4-(2-(4-oxopiperidin-1-yl)ethoxy)phenylboronic acid (CAS 1704064-10-7) – Procurement & Selection Baseline


3-Fluoro-4-(2-(4-oxopiperidin-1-yl)ethoxy)phenylboronic acid (CAS 1704064-10-7) is a functionalized arylboronic acid building block featuring three distinct pharmacophoric elements: a 3-fluorophenyl ring, a 4-oxopiperidin-1-yl moiety, and an ethoxy linker bridging the two. With a molecular formula of C₁₃H₁₇BFNO₄ and a molecular weight of 281.09 g/mol , this compound is classified as a research intermediate utilized in medicinal chemistry and organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for constructing biaryl architectures [1]. The compound is commercially available from multiple suppliers at purities typically ≥95–98% and requires storage at 2–8°C under sealed, dry conditions .

Why 3-Fluoro-4-(2-(4-oxopiperidin-1-yl)ethoxy)phenylboronic acid Cannot Be Replaced by Generic In-Class Analogs


The compound integrates a 3-fluoro substituent, a 4-oxopiperidin-1-yl terminus, and an ethoxy spacer in a single molecular architecture, thereby differentiating it from structurally simpler phenylboronic acids that lack this combination. The fluorine atom at the 3-position exerts an electron-withdrawing effect that modulates the reactivity of the boronic acid group in cross-coupling reactions and influences the pKa of the boronic acid moiety (predicted pKa 7.62 ± 0.17) . The 4-oxopiperidin-1-yl group provides a ketone handle for further functionalization (reductive amination, Grignard addition, enolate chemistry) that is absent in simple piperidinyl analogs [1]. Researchers procuring a building block for fragment-based drug discovery or parallel library synthesis must account for these three variables simultaneously, as substituting any single component alters the physicochemical profile, synthetic utility, and downstream biological relevance of the resulting compound series.

Quantitative Evidence Guide: 3-Fluoro-4-(2-(4-oxopiperidin-1-yl)ethoxy)phenylboronic acid vs. Closest Analogs


Fluorine-Driven Lipophilicity Modulation vs. Non-Fluorinated 4-(2-(4-oxopiperidin-1-yl)ethoxy)phenylboronic acid

The 3-fluoro substituent on the target compound substantially reduces lipophilicity compared to the non-fluorinated analog 4-(2-(4-oxopiperidin-1-yl)ethoxy)phenylboronic acid (CAS not available; MW 263.10 g/mol) . The target compound has a computed LogP of -0.4508 , whereas the non-fluorinated analog is expected to have a higher LogP (estimated +0.2 to +0.5 based on the removal of the electronegative fluorine) . This ~0.7–1.0 log unit reduction in lipophilicity is consistent with the well-established effect of aryl fluorination in drug-like molecules and can improve aqueous solubility while maintaining passive membrane permeability.

Lipophilicity Fluorine substitution Drug-likeness Physicochemical profiling

Enhanced Hydrogen-Bond Acceptor Capacity from 4-Oxo Group vs. Non-Oxo 3-Fluoro-4-(2-(piperidin-1-yl)ethoxy)phenylboronic acid

The target compound possesses 5 hydrogen-bond acceptor sites (TPSA = 70 Ų) due to the ketone oxygen on the piperidine ring . In contrast, 3-fluoro-4-(2-(piperidin-1-yl)ethoxy)phenylboronic acid (MW 267.10; C₁₃H₁₉BFNO₃) lacks the 4-oxo group, reducing its H-bond acceptor count to 4 and its TPSA to an estimated ~50–55 Ų . The additional H-bond acceptor site on the target compound increases the topological polar surface area, which can enhance interactions with biological targets that rely on hydrogen bonding (e.g., kinase hinge regions, protease active sites) and improve aqueous solubility.

Hydrogen bonding Target engagement Solubility Crystallinity

Conformational Flexibility via Ethoxy Linker vs. Methylene-Linked 4-((4-Oxopiperidin-1-yl)methyl)phenylboronic acid

The target compound features an ethoxy (-OCH₂CH₂-) linker connecting the phenylboronic acid to the 4-oxopiperidine, yielding 5 rotatable bonds . In comparison, 4-((4-oxopiperidin-1-yl)methyl)phenylboronic acid (MW 233.07; C₁₂H₁₆BNO₃) employs a methylene (-CH₂-) linker, which reduces the rotatable bond count to approximately 3 . The ethoxy linker provides enhanced conformational flexibility and increased distance between the boronic acid and piperidine moieties, which can be advantageous for probing deeper binding pockets or avoiding steric clashes in target engagement. Additionally, the ether oxygen in the linker provides an extra hydrogen-bond acceptor site not present in the methylene-linked analog.

Conformational flexibility Rotatable bonds Linker optimization Fragment-based drug design

Higher Purity Specification (≥98%) vs. Standard 95% Grade for Analogs

The target compound is commercially available with a purity specification of ≥98% from major suppliers such as ChemScene and Leyan , whereas closely related analogs such as 4-((4-oxopiperidin-1-yl)methyl)phenylboronic acid and 3-fluoro-4-(2-(4-hydroxypiperidin-1-yl)ethoxy)phenylboronic acid are frequently offered at 95% purity . In cross-coupling chemistry, each 1% of impurity can correspond to catalyst-poisoning species (e.g., residual halides, metal contaminants) that reduce reaction yields. A 3% absolute purity difference (98% vs. 95%) translates to 60% less total impurity burden, which can be decisive in multi-step syntheses where impurity carry-through amplifies downstream costs.

Purity specification Quality control Reproducibility Procurement

Predicted Boronic Acid pKa (7.62) Enables pH-Selective Reactivity vs. Non-Fluorinated Analogs

The predicted pKa of the boronic acid moiety in the target compound is 7.62 ± 0.17 , which is lower than that of non-fluorinated phenylboronic acids (typical pKa ~8.7–9.0) [1] due to the electron-withdrawing effect of the 3-fluoro substituent. This reduced pKa has practical implications for Suzuki-Miyaura coupling conditions: the boronic acid is more extensively ionized at near-neutral pH, potentially accelerating transmetalation. Conversely, the absence of ortho-fluorine substituents mitigates the protodeboronation instability that plagues 2-fluorophenylboronic acids under basic aqueous conditions [2], offering a balanced reactivity profile.

Boronic acid pKa pH-dependent reactivity Protodeboronation Suzuki coupling optimization

Dual Synthetic Utility: Boronic Acid Cross-Coupling Handle + Ketone Functionalization Point in a Single Building Block

Unlike 3-fluoro-4-(2-(piperidin-1-yl)ethoxy)phenylboronic acid (which lacks a reactive ketone) or simple fluorophenylboronic acids (which lack the piperidine moiety entirely), the target compound provides two chemically orthogonal reactive centers in one molecule: (i) the boronic acid for Pd-catalyzed cross-coupling (Suzuki, Chan-Lam), and (ii) the 4-oxopiperidine ketone for reductive amination, Grignard addition, Wittig olefination, or enolate alkylation [1]. This dual functionality enables sequential derivatization without protecting group manipulation, accelerating the synthesis of diverse compound libraries from a single intermediate.

Orthogonal reactivity Diversification Library synthesis Late-stage functionalization

Optimal Application Scenarios for 3-Fluoro-4-(2-(4-oxopiperidin-1-yl)ethoxy)phenylboronic acid (CAS 1704064-10-7)


Fragment-Based Drug Discovery (FBDD) Libraries Requiring Balanced Polarity and 3D Character

With a LogP of -0.4508, TPSA of 70 Ų, and 5 rotatable bonds , this compound occupies the fragment-like chemical space (MW < 300, LogP < 3) favored in FBDD campaigns. The 3-fluoro substituent ensures that resulting biaryl products maintain favorable lipophilicity, while the 4-oxopiperidine moiety introduces three-dimensional character (sp³ hybridization at the piperidine ring) that is desirable for escaping flatland in fragment libraries. The ethoxy linker provides conformational flexibility for induced-fit binding, and the ketone group offers a vector for fragment growing via reductive amination without requiring deprotection steps.

Parallel Synthesis of Kinase-Focused Compound Libraries via Suzuki-Miyaura Coupling

The boronic acid group enables high-throughput parallel synthesis of biaryl compounds when coupled with diverse aryl/heteroaryl halides [1]. The 4-oxopiperidine ketone remains intact under standard Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 80–100°C), allowing post-coupling diversification. The ≥98% purity minimizes catalyst poisoning, ensuring consistent yields across large library arrays. The predicted pKa of 7.62 ensures sufficient boronate anion generation at typical coupling pH (8–10) without the protodeboronation issues associated with ortho-fluorinated boronic acids.

Synthesis of CNS-Penetrant Chemical Probes with Optimized Physicochemical Properties

The 3-fluoro substituent reduces LogP by approximately 0.7–1.0 log units compared to the non-fluorinated analog , bringing the compound into the favorable CNS drug-like space (LogP 1–3 for most CNS drugs after coupling with an appropriate aryl partner). The TPSA of 70 Ų for the building block contributes to a final product TPSA typically below 90 Ų—below the threshold of 90 Ų commonly associated with favorable blood-brain barrier penetration. The 4-oxopiperidine moiety provides a basic nitrogen (after reduction or as the ketone) that can engage in polar interactions with CNS targets such as neurotransmitter receptors and transporters.

Covalent Inhibitor Design Exploiting the Ketone as a Latent Warhead Attachment Point

The 4-oxopiperidine ketone serves as a versatile precursor for introducing covalent warheads (e.g., acrylamide, vinyl sulfonamide, or chloroacetamide groups) via reductive amination with appropriate amine-containing electrophiles [1]. This two-step sequence (Suzuki coupling followed by reductive amination) allows medicinal chemists to explore both non-covalent binding affinity (via the biaryl portion) and covalent target engagement (via the piperidine-derived warhead) in a modular fashion. The ethoxy linker provides sufficient spacing to avoid steric interference between the biaryl recognition element and the covalent warhead.

Quote Request

Request a Quote for 3-Fluoro-4-(2-(4-oxopiperidin-1-yl)ethoxy)phenylboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.